molecular formula C15H18N2O2 B2737076 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one CAS No. 1483770-93-9

5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one

Cat. No.: B2737076
CAS No.: 1483770-93-9
M. Wt: 258.321
InChI Key: SUMLYZGAIAGDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one is a complex organic compound that features a tetrahydroisoquinoline moiety linked to a piperidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one typically involves multicomponent reactions that improve atom economy, selectivity, and yield. One common method includes the condensation of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, followed by cyclization to yield the tetrahydroisoquinoline core . The piperidinone moiety can be introduced through subsequent reactions involving appropriate reagents and conditions, such as the use of dehydrating agents like phosphorus oxychloride or zinc chloride .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline and piperidinone derivatives, which can exhibit diverse biological activities and serve as intermediates in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)piperidin-2-one is unique due to its combined tetrahydroisoquinoline and piperidinone structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-6-5-12(9-16-14)15(19)17-8-7-11-3-1-2-4-13(11)10-17/h1-4,12H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMLYZGAIAGDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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